2,2,2-三氯乙基 3,5-二羟基苯甲酸酯

描述

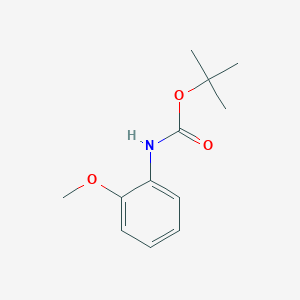

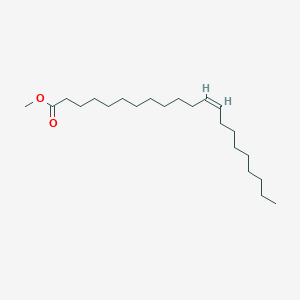

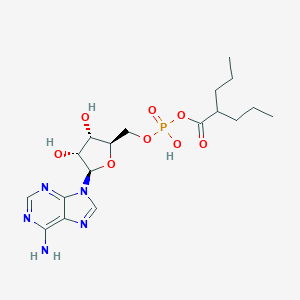

“2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate” is an organic compound . It belongs to the class of compounds known as salicylic acids, which are ortho-hydroxylated benzoic acids .

Molecular Structure Analysis

The molecular formula of “2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate” is C9H7Cl3O4 . The average mass is 285.509 Da and the monoisotopic mass is 283.940979 Da .Physical And Chemical Properties Analysis

“2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate” is a liquid at 20°C . It should be stored at a temperature between 0-10°C . It is heat sensitive .科学研究应用

Proteomics Research

2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate: is utilized in proteomics research as a biochemical tool . Its properties facilitate the study of protein interactions and functions, which is crucial for understanding cellular processes and disease mechanisms.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing more complex molecules . It can be used to develop new drugs by modifying its structure to improve efficacy and reduce toxicity.

Agriculture

While specific applications in agriculture are not detailed in the search results, compounds like 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate could potentially be used in the synthesis of pesticides or herbicides due to their chemical reactivity .

Environmental Science

In environmental science, this compound’s derivatives could be explored for their potential use in biodegradation processes or as markers for environmental monitoring .

Material Science

2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate: may find applications in material science, particularly in the development of novel polymers or coatings that require specific organic molecules with unique properties .

Biochemistry

This compound is significant in biochemistry for studying enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays to understand enzyme function and regulation .

Pharmacology

In pharmacology, 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate could be investigated for its pharmacokinetic properties and its potential as a prodrug that can be metabolized into an active pharmaceutical ingredient .

安全和危害

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is toxic if inhaled . Suitable protective equipment should be worn and generation of vapor or mist should be prevented .

属性

IUPAC Name |

2,2,2-trichloroethyl 3,5-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O4/c10-9(11,12)4-16-8(15)5-1-6(13)3-7(14)2-5/h1-3,13-14H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFDPTHAQUCMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C(=O)OCC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572657 | |

| Record name | 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate | |

CAS RN |

143330-91-0 | |

| Record name | 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate in dendrimer synthesis?

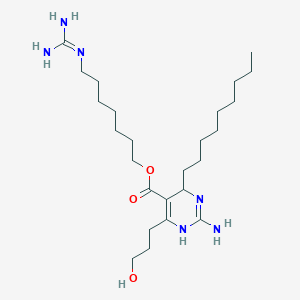

A1: 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate serves as a key monomer in the convergent synthesis of dendritic polyesters [, ]. Its structure allows for controlled and iterative esterification reactions, leading to the formation of branched dendritic structures. The 2,2,2-trichloroethyl ester group acts as a protecting group, enabling the selective deprotection and activation of focal points for further dendrimer growth.

Q2: How does the choice of 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate impact the properties of the resulting dendrimers?

A2: Utilizing 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate in conjunction with 3,5-dihydroxybenzyl alcohol allows for the controlled incorporation of both ester and ether linkages within the dendritic framework []. This control over chemical composition directly influences the dendrimer's physicochemical properties. For instance, researchers observed that the glass transition temperatures of the resulting block copolymers were primarily determined by the ratio of ether to ester building blocks, rather than the specific geometric arrangement of these blocks within the dendrimer structure [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione](/img/structure/B116030.png)

![(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B116040.png)

![(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B116048.png)

![Sodium 3,5-bis[(tetradecyloxy)carbonyl]benzene-1-sulfinate](/img/structure/B116060.png)